![molecular formula C15H14N2O2 B14372457 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione CAS No. 93733-07-4](/img/structure/B14372457.png)
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of alpha halo-ketones, which undergo cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione can be compared with other similar compounds such as:
1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: These compounds differ in the alkyl group attached to the imidazole ring and exhibit varying biological activities.
1,7′-dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole: This compound is used as a corrosion inhibitor and has a different structural framework.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Eigenschaften
CAS-Nummer |
93733-07-4 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-methyl-3-propylbenzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C15H14N2O2/c1-3-8-17-9(2)16-12-13(17)15(19)11-7-5-4-6-10(11)14(12)18/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
QMYKJMRDHQMLOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NC2=C1C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
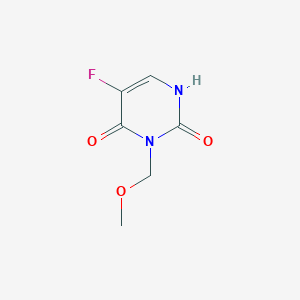
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)

![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
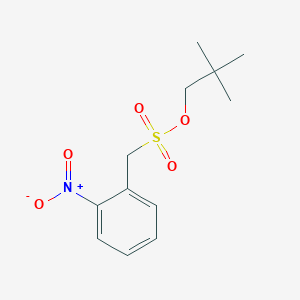

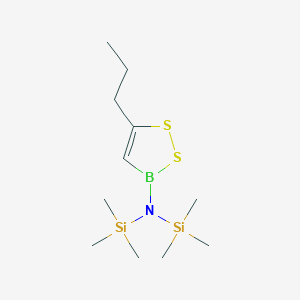
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

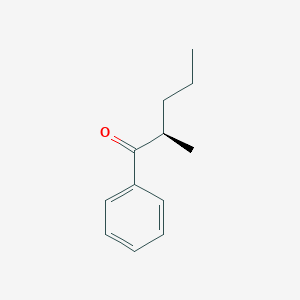
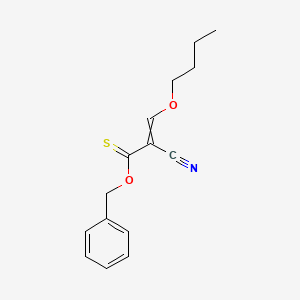
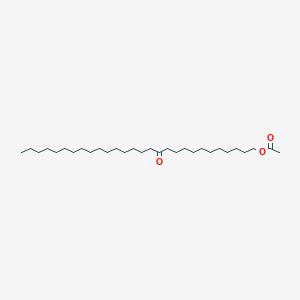
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
